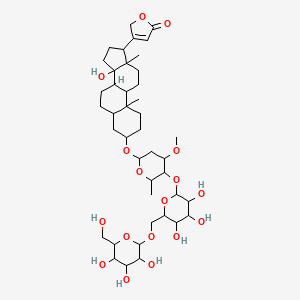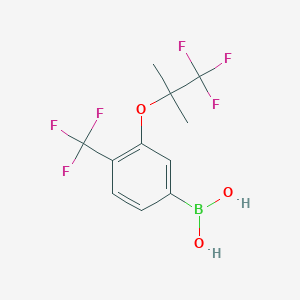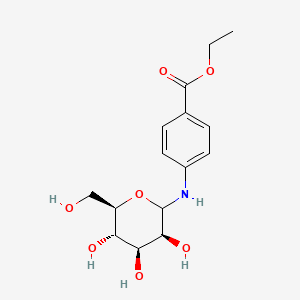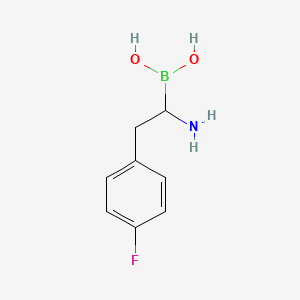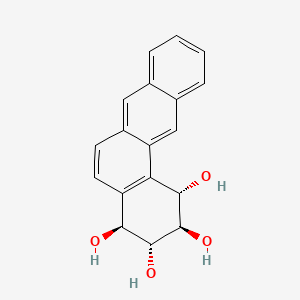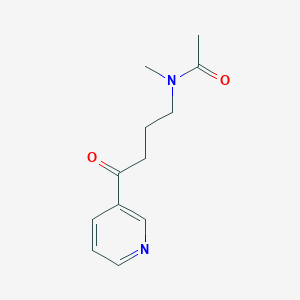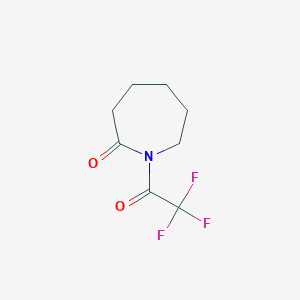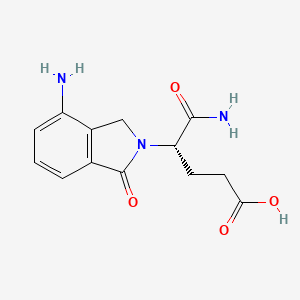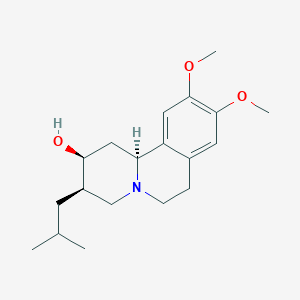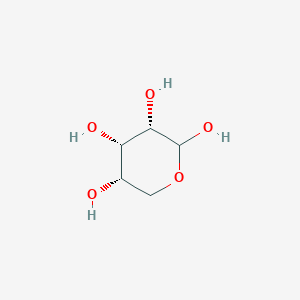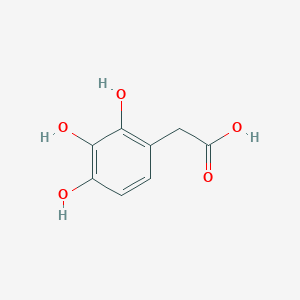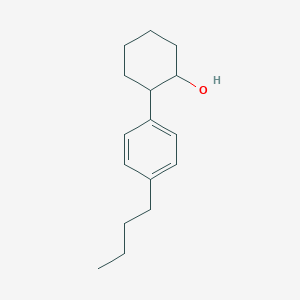
trans-2-(4-n-Butylphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-n-Butylphenyl)cyclohexanol: is an organic compound with the molecular formula C16H24O It is a cyclohexanol derivative where the hydroxyl group is attached to the second carbon of the cyclohexane ring, and a butyl-substituted phenyl group is attached to the same carbon in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Butylphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-n-butylphenylmagnesium bromide (Grignard reagent).
Grignard Reaction: The Grignard reagent is reacted with cyclohexanone to form the corresponding alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(4-n-Butylphenyl)cyclohexanol can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in studying the effects of cyclohexanol derivatives on biological systems.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
作用機序
The mechanism of action of trans-2-(4-n-Butylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butylphenyl group can interact with hydrophobic regions of proteins or membranes, affecting their activity .
類似化合物との比較
trans-2-Phenylcyclohexanol: Similar structure but lacks the butyl group.
trans-2-(4-Methylphenyl)cyclohexanol: Similar structure with a methyl group instead of a butyl group.
Uniqueness:
特性
分子式 |
C16H24O |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
2-(4-butylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h9-12,15-17H,2-8H2,1H3 |
InChIキー |
UGSNDJFIMCVSKW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


